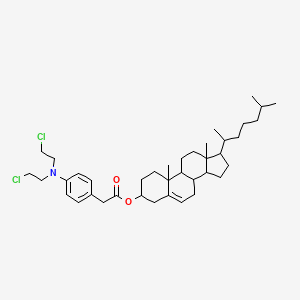
Fenesterin.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenesterin is a synthetic compound with the chemical formula C23H36N2O2. It is known for its applications in various fields, including medicine and industry. Fenesterin is particularly recognized for its role as a 5-alpha reductase inhibitor, which makes it valuable in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia.
準備方法
Synthetic Routes and Reaction Conditions
Fenesterin is synthesized through a multi-step process that involves the formation of its core structure followed by functional group modifications. The synthesis typically starts with the preparation of the steroidal backbone, which is then modified to introduce the necessary functional groups. Common reagents used in the synthesis include tert-butylamine, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of Fenesterin involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product. Quality control measures are implemented to ensure that the compound meets the required standards for pharmaceutical use.
化学反応の分析
Types of Reactions
Fenesterin undergoes several types of chemical reactions, including:
Oxidation: Fenesterin can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols.
科学的研究の応用
Fenesterin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroidal chemistry and enzyme inhibition.
Biology: Fenesterin is studied for its effects on cellular processes and enzyme activity.
Medicine: The compound is used in the treatment of benign prostatic hyperplasia and androgenetic alopecia due to its ability to inhibit 5-alpha reductase.
Industry: Fenesterin is used in the development of pharmaceuticals and as a reference compound in quality control processes.
作用機序
Fenesterin exerts its effects by inhibiting the enzyme 5-alpha reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By blocking this conversion, Fenesterin reduces the levels of DHT, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia and androgenetic alopecia. The molecular targets include the enzyme 5-alpha reductase and the androgen receptor pathways.
類似化合物との比較
Similar Compounds
Finasteride: Another 5-alpha reductase inhibitor used for similar medical conditions.
Dutasteride: A more potent inhibitor of 5-alpha reductase with a broader spectrum of activity.
Uniqueness
Fenesterin is unique in its specific binding affinity and selectivity for the type II 5-alpha reductase enzyme. This selectivity makes it particularly effective in treating conditions that are specifically mediated by this enzyme, such as benign prostatic hyperplasia and androgenetic alopecia.
Conclusion
Fenesterin is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its ability to inhibit 5-alpha reductase makes it a valuable tool in the treatment of various conditions and a subject of ongoing scientific research.
特性
分子式 |
C39H59Cl2NO2 |
|---|---|
分子量 |
644.8 g/mol |
IUPAC名 |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C39H59Cl2NO2/c1-27(2)7-6-8-28(3)34-15-16-35-33-14-11-30-26-32(17-19-38(30,4)36(33)18-20-39(34,35)5)44-37(43)25-29-9-12-31(13-10-29)42(23-21-40)24-22-41/h9-13,27-28,32-36H,6-8,14-26H2,1-5H3 |
InChIキー |
SPJCRMJCFSJKDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)
![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/no-structure.png)
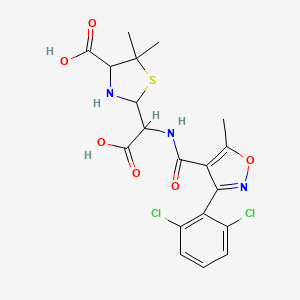
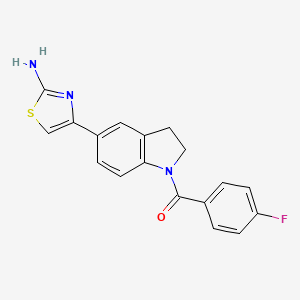

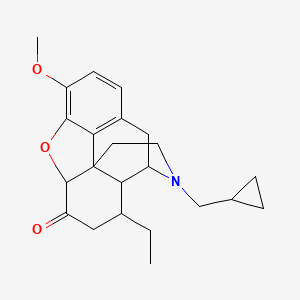

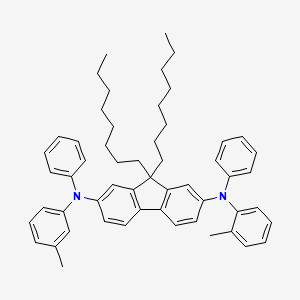
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
